molecular formula C9H6F3NS B1586152 4-(Trifluoromethylthio)phenylacetonitrile CAS No. 70124-90-2

4-(Trifluoromethylthio)phenylacetonitrile

Cat. No. B1586152
CAS RN: 70124-90-2
M. Wt: 217.21 g/mol
InChI Key: HZIDFDPCOAUCGK-UHFFFAOYSA-N
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Patent
US04178460

Procedure details

Sodium cyanide (3.9 g, 0.08 mol) is added to 40 ml of dimethylsulfoxide at 65° C. under N2. The heat is removed and α-bromo-4-trifluoromethylthiotoluene (14.3 g real, 0.053 mol) is added dropwise at such a rate that the exotherm never raises the temperature above 75° C. The red-colored reaction is heated to 90°-95° C. for about 45 minutes, then cooled to room temperature and treated with 50-100 ml of ice water. The aqueous suspension is extracted with several portions of ether which are combined, washed with water, and dried over sodium sulfate. Evaporation in vacuo gives 9.7 g of a dark red oil 95% pure by glc.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
75 (± 25) mL
Type
reactant
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].Br[CH2:5][C:6]1[CH:11]=[CH:10][C:9]([S:12][C:13]([F:16])([F:15])[F:14])=[CH:8][CH:7]=1>CS(C)=O>[F:14][C:13]([F:16])([F:15])[S:12][C:9]1[CH:10]=[CH:11][C:6]([CH2:5][C:1]#[N:2])=[CH:7][CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
14.3 g
Type
reactant
Smiles
BrCC1=CC=C(C=C1)SC(F)(F)F
Step Three
Name
ice water
Quantity
75 (± 25) mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The heat is removed
TEMPERATURE
Type
TEMPERATURE
Details
never raises the temperature above 75° C
CUSTOM
Type
CUSTOM
Details
The red-colored reaction
TEMPERATURE
Type
TEMPERATURE
Details
is heated to 90°-95° C. for about 45 minutes
Duration
45 min
EXTRACTION
Type
EXTRACTION
Details
The aqueous suspension is extracted with several portions of ether which
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC(SC1=CC=C(C=C1)CC#N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 9.7 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.